2-Propyl-1-naphthaldehyde

Description

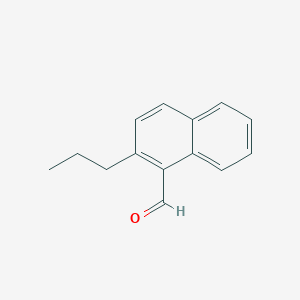

2-Propyl-1-naphthaldehyde (CAS: Not explicitly listed in provided evidence) is an aromatic aldehyde derivative of naphthalene, featuring a propyl substituent at the 2-position and a formyl group (-CHO) at the 1-position of the naphthalene ring. This compound is structurally distinct from simpler naphthalene derivatives (e.g., naphthalene, methylnaphthalenes) due to its aldehyde functionality and branched alkyl chain.

Properties

Molecular Formula |

C14H14O |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

2-propylnaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C14H14O/c1-2-5-11-8-9-12-6-3-4-7-13(12)14(11)10-15/h3-4,6-10H,2,5H2,1H3 |

InChI Key |

RIRKQLUXUYWBEH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C2=CC=CC=C2C=C1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-1-naphthaldehyde can be achieved through several methods. One common approach involves the formylation of 2-propylnaphthalene using reagents such as zinc chloride and hydrogen cyanide . Another method includes the Reimer-Tiemann reaction, where β-naphthol is treated with chloroform and sodium hydroxide . Additionally, the Vilsmeier-Haack reaction, which uses dimethylformamide and phosphorus oxychloride, can also be employed to introduce the formyl group at the desired position .

Industrial Production Methods: Industrial production of 2-Propyl-1-naphthaldehyde typically involves large-scale formylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Propyl-1-naphthaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products Formed:

Oxidation: 2-Propyl-1-naphthoic acid.

Reduction: 2-Propyl-1-naphthyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Propyl-1-naphthaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propyl-1-naphthaldehyde and its derivatives involves several molecular targets and pathways:

Reactive Oxygen Species (ROS) Generation: Some derivatives generate ROS, leading to oxidative stress and apoptosis in cancer cells.

Enzyme Inhibition: Certain derivatives inhibit enzymes such as topoisomerase, affecting DNA replication and transcription.

Intramolecular Proton Transfer: The compound exhibits excited-state intramolecular proton transfer (ESIPT) fluorescence, which is utilized in sensor applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between 2-Propyl-1-naphthaldehyde and analogous naphthalene derivatives:

| Property | 2-Propyl-1-naphthaldehyde | 1-Naphthaldehyde | 2-Methylnaphthalene | Naphthalene |

|---|---|---|---|---|

| Molecular Formula | C₁₄H₁₄O | C₁₁H₈O | C₁₁H₁₀ | C₁₀H₈ |

| Molecular Weight (g/mol) | ~200 | 156.18 | 142.20 | 128.17 |

| Functional Groups | -CHO (aldehyde), -C₃H₇ (propyl) | -CHO (aldehyde) | -CH₃ (methyl) | None (pure hydrocarbon) |

| Water Solubility | Low (estimated <1 mg/L) | 1.2 mg/L | 25 mg/L | 31 mg/L |

| Log P (Octanol-Water) | ~3.5–4.0 | 2.8 | 3.9 | 3.3 |

| Toxicity (Acute Oral LD₅₀) | Not reported | 1,200 mg/kg (rat) | 1,750 mg/kg (rat) | 490 mg/kg (rat) |

Key Findings:

Toxicological Implications: While 2-Methylnaphthalene and naphthalene exhibit well-documented respiratory and hepatic toxicity in rodents , the aldehyde group in 2-Propyl-1-naphthaldehyde may introduce additional hazards. No direct studies on 2-Propyl-1-naphthaldehyde’s systemic effects (e.g., hepatic, renal) are available. However, methylnaphthalenes are associated with body weight reduction and respiratory inflammation in inhalation studies , suggesting similar risks for this compound if metabolized to reactive intermediates.

Exposure Pathways :

- Like naphthalene derivatives, dermal and inhalation routes are probable exposure pathways due to its low volatility (estimated vapor pressure <0.1 mmHg) and lipophilicity .

Biological Activity

2-Propyl-1-naphthaldehyde, a compound derived from naphthalene, has garnered attention in recent years for its diverse biological activities. This article delves into the synthesis, biological evaluation, and potential applications of this compound, supported by data tables and relevant case studies.

2-Propyl-1-naphthaldehyde can be synthesized through various methods, including the reaction of 2-propyl naphthalene with oxidizing agents. The structural formula is represented as follows:

This compound features a naphthalene ring with a propyl group and an aldehyde functional group, which contributes to its reactivity and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-propyl-1-naphthaldehyde. It exhibits significant activity against various bacterial strains and fungi. For instance:

- Antibacterial Activity: It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Antifungal Activity: The compound also demonstrates antifungal properties against species such as Candida albicans and Aspergillus niger.

A comparative study showed that 2-propyl-1-naphthaldehyde had a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against E. coli, while its antifungal activity was noted with a MIC of 16 µg/mL against A. niger .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Candida albicans | 16 |

| Aspergillus niger | 16 |

Apoptotic Potential

The compound has also been investigated for its apoptotic potential . Flow cytometry studies indicated that it induces apoptosis in cancer cell lines, suggesting its potential role as an anticancer agent. The mechanism involves the activation of caspases, which are crucial for the apoptotic pathway .

Case Studies

- Anticancer Activity: A study published in 2023 explored the effects of 2-propyl-1-naphthaldehyde on various cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers, including caspase-3 activation, suggesting its utility in cancer therapy .

- Antioxidant Properties: Another investigation focused on the antioxidant capacity of this compound. It was found to scavenge free radicals effectively, contributing to its protective effects against oxidative stress-related diseases .

- In Silico Studies: Molecular docking studies have provided insights into the binding interactions of 2-propyl-1-naphthaldehyde with key biological targets such as VEGFR-2, reinforcing its potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.